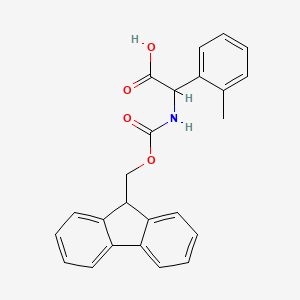

Fmoc-DL-(2-methylphenyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-15-8-2-3-9-16(15)22(23(26)27)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNJRXYPNDCAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Control in Synthesis with 2 Methylphenyl Glycine

Structural and Conformational Effects

The presence of the bulky and rigid 2-methylphenyl group at the α-carbon restricts the conformational freedom of the peptide backbone in the vicinity of the residue. This steric hindrance can induce specific secondary structures, such as β-turns or helical folds, which might not be favored in the corresponding natural peptide. chemrxiv.org The ortho-methyl group, in particular, would be expected to impose significant constraints on the peptide backbone's phi (φ) and psi (ψ) dihedral angles, potentially leading to unique and well-defined three-dimensional structures. nih.govkuleuven.be Computational modeling and spectroscopic techniques like NMR can be used to elucidate the precise conformational changes induced by this residue. nih.gov

Influence on Biological Activity

The altered conformation of a peptide containing (2-methylphenyl)glycine can lead to modified biological activity. chemrxiv.org This could manifest as enhanced receptor binding affinity, improved enzymatic stability, or novel pharmacological properties. For example, the introduction of hydrophobic, non-natural amino acids into antimicrobial peptides has been shown to modulate their interaction with cell membranes and their cytotoxic activity against cancer cells. nih.gov The specific impact of the 2-methylphenyl group would depend on the context of the peptide sequence and its biological target.

Purification and Analytical Characterization

Purification by Chromatography

After synthesis and cleavage from the resin, the crude peptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov

Analytical Methods

The purity and identity of the final peptide are confirmed using analytical techniques.

Analytical RP-HPLC is used to assess the purity of the synthesized peptide by analyzing the number and relative abundance of peaks in the chromatogram.

Mass spectrometry, particularly electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF), is used to determine the molecular weight of the peptide, confirming the successful incorporation of this compound and all other amino acids in the sequence. ijsra.net Tandem mass spectrometry (MS/MS) can be used for sequence verification. nih.gov

Advanced Characterization and Structural Analysis of Fmoc Dl 2 Methylphenyl Glycine and Its Peptide Conjugates

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural verification of Nα-Fmoc protected amino acids. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to the spatial arrangement of atoms and the identification of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C APT NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Fmoc-DL-(2-methylphenyl)glycine. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR, often enhanced by techniques like the Attached Proton Test (APT), reveals details about the carbon skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule. The aromatic protons of the fluorenyl (Fmoc) group typically appear as a series of multiplets in the downfield region (~7.3-7.8 ppm). The protons of the 2-methylphenyl group also resonate in the aromatic region but can be distinguished from the Fmoc signals. The methyl group itself provides a characteristic singlet in the upfield region. Key signals also include the α-proton of the glycine (B1666218) backbone, the labile N-H proton of the urethane (B1682113) linkage, and the acidic proton of the carboxylic acid group.

¹³C NMR and APT Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework. The carbonyl carbons of the urethane and carboxylic acid groups are typically found in the most downfield region (170-176 ppm). steelyardanalytics.com The numerous aromatic carbons of the Fmoc and phenyl rings resonate between ~120 and 145 ppm. The Attached Proton Test (APT) experiment is particularly useful as it differentiates carbons based on the number of attached protons. tecmag.com In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons show signals with opposite phase to methyl (CH₃) and methine (CH) carbons, simplifying the assignment of complex spectra. tecmag.com

Expected NMR Data for this compound

| ¹H NMR Spectroscopy | ||

|---|---|---|

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Fmoc Aromatic (8H) | 7.30 - 7.85 | m |

| 2-methylphenyl Aromatic (4H) | 7.10 - 7.40 | m |

| Fmoc CH (1H) | 4.20 - 4.30 | t |

| Fmoc CH₂ (2H) | 4.40 - 4.60 | d |

| α-CH (1H) | ~5.50 | d |

| NH (1H) | ~6.60 | d |

| Phenyl-CH₃ (3H) | ~2.30 | s |

| COOH (1H) | >10.0 | br s |

| ¹³C NMR Spectroscopy | |

|---|---|

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 170 - 175 |

| Urethane (Fmoc C=O) | 155 - 157 |

| Fmoc Aromatic | 120 - 144 |

| 2-methylphenyl Aromatic | 125 - 140 |

| Fmoc CH | ~47 |

| Fmoc CH₂ | ~67 |

| α-C | ~58 |

| Phenyl-CH₃ | ~19 |

Note: Expected shifts are generalized from data for similar Fmoc-amino acids and may vary based on solvent and experimental conditions. chemicalbook.comnih.govmdpi.comrsc.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic bands corresponding to the vibrational frequencies of specific chemical bonds.

For this compound, the spectrum is dominated by several key absorptions. A broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid group, often overlapping with C-H stretching vibrations. The N-H stretching vibration of the Fmoc-urethane group appears around 3300-3400 cm⁻¹. rsc.org The most prominent features are the sharp, strong carbonyl (C=O) stretching bands. The urethane carbonyl typically absorbs around 1690-1720 cm⁻¹, while the carboxylic acid carbonyl appears at a slightly higher frequency, around 1710-1740 cm⁻¹. rsc.orgnih.gov Aromatic C=C stretching vibrations from both the fluorenyl and phenyl rings are visible in the 1450-1600 cm⁻¹ region.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urethane) | Stretch | 3300 - 3400 |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretch | 1710 - 1740 |

| C=O (Urethane) | Stretch | 1690 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1220 - 1250 |

Note: Values are based on typical ranges for Fmoc-amino acids. researchgate.netnih.govresearchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Quantification

UV-Vis spectroscopy is the standard method for quantifying the loading of an Fmoc-protected amino acid onto a solid-phase resin or for determining the concentration of the compound in solution. nih.govaltabioscience.com The principle does not rely on the intact molecule but on the characteristic UV absorbance of the dibenzofulvene (DBF) chromophore released upon cleavage of the Fmoc group.

The procedure involves treating a known quantity of the Fmoc-protected compound or resin with a weak base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). biotage.comnih.gov The base cleaves the Fmoc group via a β-elimination mechanism, which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. altabioscience.com This adduct possesses a strong UV absorbance with a maximum (λmax) typically observed at or near 301 nm. mostwiedzy.plnih.gov

By measuring the absorbance of the resulting solution at this wavelength and applying the Beer-Lambert Law, the concentration, and thus the quantity of the original Fmoc-protected amino acid, can be accurately calculated.

Beer-Lambert Law: A = εcl

A is the measured absorbance (unitless)

ε (epsilon) is the molar extinction coefficient of the DBF-piperidine adduct (in M⁻¹cm⁻¹ or L mol⁻¹ cm⁻¹)

c is the concentration of the adduct (in mol/L)

l is the path length of the cuvette (typically 1 cm)

Parameters for Fmoc Quantification

| Parameter | Typical Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | ~301 nm (also ~290 nm) | nih.govresearchgate.net |

| Molar Extinction Coefficient (ε) at ~301 nm | 7800 M⁻¹cm⁻¹ | mostwiedzy.plrsc.org |

| Cleavage Reagent | 20% Piperidine in DMF | biotage.comsemanticscholar.org |

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of chiral molecules, particularly peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light.

Analysis in the far-UV region (190–250 nm) provides characteristic spectra for these structures. rsc.org

α-Helix: Characterized by two negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm.

β-Sheet: Displays a single broad negative band near 218 nm and a positive band near 195 nm.

Random Coil: Exhibits a strong negative band around 198 nm.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and elemental composition of this compound, thereby verifying its identity and purity. altabioscience.comnih.gov Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate intact molecular ions ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) with minimal fragmentation. researchgate.net High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecular ion. nih.gov For Fmoc-protected amino acids, a characteristic and dominant fragmentation pathway is the loss of the Fmoc group or related fragments. Common neutral losses observed include:

Loss of dibenzofulvene (C₁₄H₁₀): A loss of 166.2 Da.

Loss of the entire Fmoc-O moiety (C₁₅H₁₁O): A loss of 207.2 Da.

Loss of the Fmoc group via CO₂ elimination: A total loss of 222.1 Da.

The observation of these specific fragment ions in an MS/MS spectrum provides unequivocal evidence for the presence of the Fmoc protecting group. nih.govembrapa.br

Microscopic and Thermal Analysis in Material Characterization

Beyond spectroscopic methods, the characterization of this compound in its solid state involves analyzing its material properties, such as morphology and thermal stability. These properties are important for handling, storage, and understanding the behavior of the compound under different process conditions.

Microscopic techniques such as Scanning Electron Microscopy (SEM) can be employed to visualize the morphology of the crystalline or amorphous solid. This analysis reveals information about particle size, shape, and surface texture, which can influence factors like solubility and dissolution rate. Many Fmoc-amino acids are known to self-assemble into various nanostructures, and microscopy is essential for characterizing these formations. researchgate.net

Thermal analysis provides insights into the material's behavior upon heating.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can precisely determine the melting point of the compound, which is a key indicator of purity. It can also reveal other thermal events like glass transitions or solid-state phase changes.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would identify the decomposition temperature, indicating its thermal stability. The thermal decomposition of amino acids typically involves the loss of simple molecules like water (H₂O) and ammonia (B1221849) (NH₃), followed by the formation of more complex, often peptide-bonded, residues. nih.govbac-lac.gc.ca Studying the decomposition profile is crucial for establishing safe temperature limits for synthesis and storage.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of this compound and its peptide assemblies. This technique provides information about the shape, size distribution, and aggregation state of the material.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling a more precise visualization of the internal structure and nanoscale features of this compound conjugates and assemblies.

TEM is particularly powerful for characterizing the self-assembly of Fmoc-peptide derivatives. researchgate.net Research on related Fmoc-peptide amphiphiles has shown that they can form distinct nanostructures depending on factors like pH and concentration. researchgate.net For example, TEM has revealed the formation of narrow, twisting fibrous structures and wider, flat tape-like assemblies in different Fmoc-oligopeptide systems. researchgate.net In the context of modifying nanomaterials, TEM provides clear images of the nanoparticle surfaces, confirming the presence and nature of attached molecules like Fmoc-glycine. nih.gov These analyses confirm the effectiveness of surface modification procedures. nih.gov For this compound, TEM would be instrumental in studying its potential to form self-assembled nanostructures like fibers or nanoparticles and in characterizing its peptide conjugates at the nanoscale.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the mass of a sample as a function of temperature. This provides valuable data on the thermal stability and decomposition profile of this compound. The analysis is performed by heating the sample at a controlled rate in a defined atmosphere.

Table 1: Representative TGA Decomposition Stages for Fmoc-Amino Acid Systems

| Temperature Range (°C) | Event | Typical Weight Loss (%) | Source |

|---|---|---|---|

| 65 - 200 | Desorption of water | ~8% | nih.gov |

| > 200 | Decomposition of organic groups (hydroxyl, amine, carboxyl) | 21 - 35% | nih.gov |

Note: The values are representative and can vary based on the specific compound and its environment.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of elements within a material. diva-portal.org It is highly effective for confirming the chemical structure of this compound by analyzing the core level binding energies of its constituent atoms (carbon, nitrogen, and oxygen).

XPS analysis of amino acids provides detailed spectra for C 1s, N 1s, and O 1s core levels. whiterose.ac.ukresearchgate.net The C 1s spectrum can be deconvoluted into multiple peaks corresponding to different chemical environments, such as C-C bonds in the aromatic fluorenyl group, C-N bonds, and the carboxyl group (O=C-O). diva-portal.org The N 1s spectrum is crucial for identifying the protonated amine group (NH3+) characteristic of the zwitterionic form of amino acids in the solid state and the amide nitrogen in peptide bonds. whiterose.ac.uk The O 1s spectrum helps characterize the carboxyl group. whiterose.ac.uk In studies involving Fmoc-glycine functionalized nanoparticles, XPS was used to confirm the successful attachment by detecting the N 1s signal and observing shifts in the C 1s and O 1s signals corresponding to the introduction of the Fmoc-glycine moiety. nih.gov Thus, XPS serves as a powerful tool to verify the chemical integrity and surface composition of this compound and its peptide conjugates. diva-portal.org

Table 2: Typical Binding Energies for Functional Groups in Amino Acids via XPS

| Core Level | Functional Group | Binding Energy (eV) | Source |

|---|---|---|---|

| C 1s | C-C / C-H | ~285.0 | diva-portal.org |

| C 1s | C-N | ~286.4 | whiterose.ac.uk |

| C 1s | O=C-N (Amide) | ~288.2 | whiterose.ac.uk |

| N 1s | C-N (Amine/Amide) | ~400.0 | researchgate.net |

| N 1s | C-N+H2 (Protonated Amine) | ~401.0 | researchgate.net |

Note: Binding energies are approximate and can shift based on the specific chemical environment.

Advanced Chromatographic Methods for Purification and Purity Assessment (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foremost analytical technique for the purification and purity assessment of Fmoc-amino acids and synthetic peptides. nih.gov The quality of the starting Fmoc-amino acid building block is critical, as even small impurities can significantly impact the yield and purity of the final peptide. merckmillipore.com

The purity of this compound is typically determined by RP-HPLC, with high-quality reagents expected to have a purity of ≥99.0%. cem.com A standard method involves using a C8 or C18 stationary phase column with a mobile phase consisting of a gradient of water and acetonitrile (B52724), often containing an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%. nih.gov The Fmoc group itself is strongly hydrophobic, contributing significantly to the retention of the molecule on the nonpolar stationary phase.

RP-HPLC is also essential for monitoring the progress of reactions in peptide synthesis, such as the removal of the Fmoc protecting group. researchgate.net The cleavage of the Fmoc group is typically achieved using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). researchgate.net By analyzing samples at different time points, RP-HPLC can be used to quantify the disappearance of the starting Fmoc-protected compound and the appearance of the deprotected product, ensuring the reaction goes to completion before the next coupling step. researchgate.net For the final peptide product, preparative RP-HPLC is used for purification, followed by analytical RP-HPLC to confirm the purity of the isolated fraction. nih.gov

Research Applications and Design Principles of Peptides and Peptidomimetics Containing 2 Methylphenyl Glycine

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. The design and synthesis of these molecules often rely on the incorporation of unnatural amino acids like (2-methylphenyl)glycine.

Unnatural Amino Acids as Conformational Constraints and Molecular Scaffolds

The introduction of Cα-substituted amino acids, such as (2-methylphenyl)glycine, into a peptide sequence imposes significant conformational constraints on the peptide backbone. Unlike proteinogenic aromatic amino acids that have a β-methylene spacer, the direct attachment of the aromatic sidechain to the α-carbon in phenylglycines severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. rsc.org This steric hindrance, further amplified by the ortho-methyl group in (2-methylphenyl)glycine, can induce specific secondary structures, such as turns and helical motifs. nih.gov

The constrained torsional angles make these residues potent promoters of specific secondary structures. For instance, the incorporation of Cα-methylated amino acids is a well-established strategy to induce helical conformations in peptides. nih.gov Similarly, Cα-aryl glycines can stabilize β-turn or helical structures, depending on the sequence context and the chirality of the amino acid. This ability to pre-organize a peptide into a bioactive conformation is a key principle in the design of potent receptor ligands and enzyme inhibitors.

The rigid nature of (2-methylphenyl)glycine also allows it to serve as a molecular scaffold. By fixing a particular spatial arrangement of functional groups, it can be used to construct molecules that present a specific pharmacophore to a biological target. This is particularly useful in creating combinatorial libraries where the core conformation is maintained while peripheral functionalities are varied to optimize binding affinity and selectivity.

| Unnatural Amino Acid Type | Common Conformational Preference | Impact on Peptide Structure |

| Cα-methyl, Cα-alkylglycine | Helical (e.g., 310-helix) or β-turn | Strong induction of ordered secondary structures. nih.gov |

| Cα-Aryl Glycine (B1666218) | Restricted φ, ψ angles, can favor turn or helical structures | Limits conformational flexibility, pre-organizes peptide backbone. rsc.org |

| N-Alkyl Amino Acid | Can disrupt H-bonding, favoring certain turn types | Alters hydrogen bonding patterns, can increase proteolytic stability. nih.gov |

| β-Amino Acid | Forms different types of helices (e.g., 14-helix) and turns | Creates novel secondary structures not accessible to α-peptides. |

Table 1: Conformational preferences induced by different classes of unnatural amino acids.

Strategies for Modulating Structure-Activity Relationships (SAR) in Bioactive Peptides

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net The incorporation of unnatural amino acids like (2-methylphenyl)glycine is a powerful strategy to modulate the SAR of bioactive peptides. By systematically replacing native amino acids with this analog, researchers can probe the importance of specific side chains and backbone conformations for biological function.

The ortho-methyl group of (2-methylphenyl)glycine can influence activity through several mechanisms:

Steric Effects: The methyl group can create either favorable or unfavorable steric interactions with the target receptor or enzyme. If a pocket exists in the binding site, this additional bulk can enhance binding affinity. Conversely, it can also lead to steric clashes that reduce activity.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the aromatic ring, potentially influencing cation-π or π-π stacking interactions with the biological target. rsc.org

Conformational Control: As discussed previously, the conformational constraints imposed by (2-methylphenyl)glycine can lock the peptide into a more bioactive conformation, thus increasing potency.

An "alanine scan," where residues are systematically replaced by alanine, is a common technique to identify key residues for activity. rsc.org A similar "phenylglycine scan" or, more specifically, a "(2-methylphenyl)glycine scan" can provide more nuanced information about the steric and conformational requirements at a particular position in a peptide sequence.

| Peptide Analog | Modification | Effect on Activity | Rationale |

| Angiotensin II Analog | Phe8 → Phg | Reduced activity | Phenylglycine's conformational rigidity may not fit the receptor binding pocket as well as the more flexible Phenylalanine. |

| Dermorphin Analog | Tyr1 → Hpg | Maintained or slightly reduced opioid receptor binding | Demonstrates that a phenylglycine derivative can be tolerated at this key position, with the hydroxyl group being important for activity. |

| Feglymycin Analog | D-Dpg → D-Ala | 4–16 times lower MIC (increased activity) | Suggests that the bulky dihydroxyphenylglycine side chain is not optimal for antibacterial activity in this context. rsc.org |

Table 2: Examples of SAR modulation by incorporating phenylglycine derivatives in bioactive peptides.

Incorporation into Novel Peptide Analogs and Their Functional Consequences

Fmoc-DL-(2-methylphenyl)glycine is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc/tBu chemistry. nih.gov The Fmoc group is removed with a mild base like piperidine (B6355638), and the free amine is then coupled to the next Fmoc-protected amino acid in the sequence. nih.gov

The incorporation of (2-methylphenyl)glycine can lead to peptide analogs with a range of desirable functional consequences:

Increased Proteolytic Stability: The steric bulk of the Cα-disubstituted amino acid can shield the adjacent peptide bonds from enzymatic cleavage by proteases, leading to a longer in vivo half-life.

Enhanced Receptor Selectivity: By inducing a specific conformation, peptides containing (2-methylphenyl)glycine may exhibit higher selectivity for a particular receptor subtype over others.

Improved Cell Permeability: In some cases, the introduction of bulky, hydrophobic residues can enhance the ability of a peptide to cross cell membranes.

For example, the incorporation of phenylglycine derivatives into antimicrobial peptides has been explored to create analogs with improved stability and retained or enhanced activity. nih.gov Similarly, cyclic peptides containing these constrained amino acids can lead to highly potent and selective ligands for various G-protein coupled receptors (GPCRs).

| Peptide Analog | Parent Peptide | Functional Consequence of (2-methylphenyl)glycine Incorporation |

| Antimicrobial Peptide Analog | Magainin | Increased resistance to proteolysis, potentially altered membrane interaction. |

| GPCR Ligand Analog | Somatostatin | Enhanced receptor subtype selectivity due to fixed conformation. |

| Enzyme Inhibitor Analog | Protease Inhibitor | Improved stability and potentially tighter binding due to conformational pre-organization. |

Table 3: Functional consequences of incorporating (2-methylphenyl)glycine into novel peptide analogs.

Peptoid (N-substituted Glycine Oligomer) Chemistry and Comparative Studies

Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics that are isomeric to peptides. In peptoids, the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This structural difference has profound consequences: peptoids are generally resistant to proteolysis and often exhibit enhanced cell permeability compared to their peptide counterparts. nih.gov

Peptoids are typically synthesized on a solid support using the "submonomer" method, which involves a two-step cycle of acylation with a haloacetic acid (e.g., bromoacetic acid) followed by nucleophilic displacement with a primary amine that becomes the side chain. nih.gov

A comparative study between a peptide containing (2-methylphenyl)glycine and its corresponding peptoid isomer, N-(2-methylphenyl)glycine, would highlight the fundamental differences arising from the location of the side chain. While the peptide's conformation is constrained by the Cα-substitution, the peptoid backbone is more flexible due to the lack of backbone chirality and hydrogen bond donors. However, the bulky N-aryl group in the peptoid can also influence the rotational barrier around the amide bond, leading to stable, unique secondary structures.

| Property | Peptide with (2-methylphenyl)glycine | Peptoid with N-(2-methylphenyl)glycine |

| Backbone Structure | Chiral α-carbon, contains amide N-H for H-bonding | Achiral backbone, lacks amide N-H donor |

| Conformational Constraint | High, due to Cα-disubstitution | Moderate, due to steric effects of the N-substituent on amide bond rotation |

| Proteolytic Stability | Increased compared to standard peptides | Generally high due to N-substitution |

| Synthesis | Standard Fmoc-SPPS | Submonomer synthesis |

| Secondary Structure | Driven by backbone dihedral angles (φ, ψ) and H-bonding | Driven by steric and electronic interactions of N-substituents |

Table 4: A comparative overview of a peptide containing (2-methylphenyl)glycine and its peptoid isomer.

Exploration in Chemical Biology

Beyond the synthesis of peptidomimetics for therapeutic applications, unnatural amino acids like (2-methylphenyl)glycine are valuable tools for exploring biological systems.

Site-Specific Incorporation into Proteins and Peptides for Functional Studies

A powerful technique in chemical biology is the site-specific incorporation of unnatural amino acids into proteins. nih.gov This is often achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired unnatural amino acid at that specific site during protein translation.

The site-specific incorporation of (2-methylphenyl)glycine into a protein would allow researchers to probe the function of a particular residue in a way that is not possible with conventional mutagenesis. For example, replacing a native phenylalanine or tyrosine with (2-methylphenyl)glycine could be used to:

Investigate the role of backbone flexibility: By introducing a conformationally constrained residue, one can determine if the flexibility at that position is critical for protein function, folding, or dynamics.

Probe steric and electronic interactions: The unique steric bulk and electronic nature of the 2-methylphenyl group can be used to map out the active site of an enzyme or the binding interface of a protein-protein interaction.

Create novel protein functions: The introduction of this unnatural residue could potentially confer new properties to a protein, such as enhanced stability or altered catalytic activity.

While specific studies detailing the incorporation of (2-methylphenyl)glycine are not widely reported, the methodology has been successfully applied to a wide range of other unnatural amino acids, demonstrating the feasibility and utility of this approach for dissecting protein structure and function.

| Unnatural Amino Acid | Protein Studied | Purpose of Incorporation | Functional Insight Gained |

| p-Benzoyl-L-phenylalanine | Various | Photo-crosslinking to identify binding partners | Mapped protein-protein interaction interfaces. |

| O-Methyl-L-tyrosine | T4 Lysozyme | Probe the role of a buried hydroxyl group | Showed the importance of the hydrogen bond for stability. |

| Lactic Acid | T4 Lysozyme | Probe the role of the backbone amide N-H | Demonstrated the energetic contribution of a single backbone hydrogen bond to protein stability. nih.gov |

Table 5: Examples of site-specific incorporation of unnatural amino acids for functional studies.

Probing Biological Interactions, including Protein-Protein and Enzyme-Substrate Interfaces

Peptides and peptidomimetics containing (2-methylphenyl)glycine are valuable tools for investigating and modulating biological interactions, particularly protein-protein interactions (PPIs) and enzyme-substrate recognition. The ortho-methyl group on the phenyl ring introduces steric hindrance that can significantly influence the peptide's conformation and its binding to biological targets.

The modulation of PPIs is a significant challenge in drug discovery due to the large and often flat interfaces involved. nih.gov Peptidomimetics offer a promising approach to tackle this challenge by mimicking the key secondary structures, such as α-helices and β-turns, that are frequently found at these interfaces. nih.govchemrxiv.org The incorporation of (2-methylphenyl)glycine can help to stabilize these secondary structures. For instance, the steric bulk of the ortho-methylphenyl group can restrict the conformational freedom of the peptide backbone, favoring specific folded conformations that are required for binding to a target protein. This is a key principle in the rational design of PPI inhibitors. nih.govresearchgate.net

In the context of enzyme-substrate interactions, the unique stereochemistry of (2-methylphenyl)glycine can be used to probe the stringency of an enzyme's active site. By systematically replacing natural amino acids with (2-methylphenyl)glycine in a substrate or inhibitor sequence, researchers can gain insights into the spatial and electronic requirements for binding and catalysis. nih.gov For example, the substitution of a natural amino acid with (2-methylphenyl)glycine can reveal the importance of specific hydrophobic or aromatic interactions within the enzyme's binding pocket. rug.nl Such studies are crucial for understanding enzyme mechanisms and for the development of potent and selective enzyme inhibitors.

Development of Biologically Active Compounds for Research Tools

The synthesis of peptides and peptidomimetics incorporating (2-methylphenyl)glycine has led to the development of a variety of biologically active compounds that serve as valuable research tools. nih.govmdpi.comnih.gov These synthetic molecules can be designed to have enhanced stability, bioavailability, and target specificity compared to their natural peptide counterparts.

One area of application is in the development of inhibitors for specific enzymes or protein receptors. For example, acyl-glycine derivatives have been developed as selective inhibitors of the glycine transporter 2 (GlyT2), showing promise as analgesics. nih.gov While this specific study did not use (2-methylphenyl)glycine, it highlights the potential of modifying the glycine backbone to achieve desired biological activity. The introduction of the ortho-methylphenyl group could be a strategy to further refine the potency and selectivity of such inhibitors.

Furthermore, peptides containing non-natural amino acids like (2-methylphenyl)glycine can be used to create tools for studying cellular processes. For instance, fluorescently labeled peptides can be used to visualize protein localization and trafficking within cells. The enhanced stability conferred by the (2-methylphenyl)glycine residue can be advantageous in these applications, as it can prevent premature degradation of the probe.

The following table summarizes some examples of biologically active compounds developed using non-natural amino acids, illustrating the potential applications for (2-methylphenyl)glycine-containing peptides.

| Compound Type | Biological Target/Application | Potential Role of (2-methylphenyl)glycine |

| Peptidomimetic Inhibitors | Protein-Protein Interactions (e.g., CTLA-4/B7-1) nih.gov | Stabilize secondary structures, enhance binding affinity |

| Enzyme Inhibitors | Glycine Transporter 2 (GlyT2) nih.gov | Improve potency and selectivity |

| Antimicrobial Peptides | Bacterial Membranes | Increase stability and lytic activity |

| Cell-Penetrating Peptides | Intracellular Targets | Enhance membrane translocation and resistance to proteolysis |

Computational Approaches in Peptide and Peptidomimetic Design

Computational methods play a crucial role in the rational design of peptides and peptidomimetics containing (2-methylphenyl)glycine. These approaches allow for the prediction of peptide conformation, the analysis of binding interactions, and the optimization of desired properties before committing to costly and time-consuming chemical synthesis.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for understanding the conformational preferences of peptides containing (2-methylphenyl)glycine. nih.govnih.govpeptidedynamics.comnih.govcore.ac.ukmdpi.comnih.gov The presence of the ortho-methyl group on the phenyl ring significantly restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more defined set of accessible conformations compared to phenylalanine or unsubstituted phenylglycine.

MD simulations can be used to explore the conformational landscape of a peptide and identify the most stable structures. nih.govnih.gov This information is critical for designing peptidomimetics that mimic a specific secondary structure, such as an α-helix or a β-turn. nih.govchemrxiv.org For example, by analyzing the dihedral angles and intramolecular hydrogen bonding patterns in simulations, researchers can predict whether the incorporation of (2-methylphenyl)glycine will induce the desired fold. nih.govelsevierpure.com A comparative study of peptide hydrogels derived from phenylalanine and phenylglycine demonstrated that reducing the flexibility of the aromatic side chain by using phenylglycine stabilized the self-assembled structures through modified π-π stacking interactions. rug.nl This principle can be extrapolated to the design of peptides with (2-methylphenyl)glycine for enhanced stability.

Quantum Chemical Calculations (e.g., DFT) for Structural and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insights into the structural and electronic properties of (2-methylphenyl)glycine and its derivatives. nih.govjchemlett.comnih.govbiomedres.usresearchgate.net These calculations can be used to determine optimized geometries, atomic charges, and molecular orbital energies, which are essential for understanding the intrinsic properties of the amino acid and its influence on peptide structure.

DFT calculations can be employed to analyze the non-covalent interactions, such as π-π stacking and cation-π interactions, that the (2-methylphenyl)glycine residue can participate in. rug.nl Understanding these interactions is crucial for designing peptides with specific binding affinities and selectivities. For example, the electron-donating nature of the methyl group can influence the electrostatic potential of the aromatic ring, which in turn affects its interactions with other residues or a target protein. nih.gov Furthermore, theoretical calculations of thermodynamic parameters can help in understanding the solvation process of such modified amino acids in different environments. biomedres.us

Rational Design Frameworks for Enhanced Functionality

The integration of computational methods with experimental data forms the basis of rational design frameworks for creating peptides and peptidomimetics with enhanced functionality. chemrxiv.orgnih.govresearchgate.netyoutube.com These frameworks allow for a systematic approach to peptide optimization, moving beyond random screening towards a more targeted and efficient design process.

A typical rational design cycle for a peptide containing (2-methylphenyl)glycine might involve the following steps:

Target Identification and Initial Peptide Design: A lead peptide sequence is identified, often from a natural ligand or through library screening. The decision to incorporate (2-methylphenyl)glycine is made based on the desired structural constraints or properties.

Computational Modeling and Analysis: Molecular modeling and MD simulations are used to predict the conformation of the designed peptide and its interaction with the target. nih.govnih.gov DFT calculations can provide insights into the electronic properties of the key residues. nih.gov

Chemical Synthesis and Experimental Validation: The designed peptide is synthesized, often using solid-phase peptide synthesis with this compound as a building block. The biological activity and structural properties of the peptide are then determined experimentally.

Structure-Activity Relationship (SAR) Analysis: The experimental data is used to refine the computational models and establish a structure-activity relationship. peptidedynamics.com This information guides the design of the next generation of peptides with improved properties.

This iterative process of design, synthesis, and testing, guided by computational insights, has proven to be a powerful strategy for developing novel peptides and peptidomimetics for a wide range of applications. chemrxiv.orgnih.gov

Q & A

Q. How do steric effects from the 2-methylphenyl group impact peptide-resin interactions during SPPS?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.